N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide, commonly known as BFH-7, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BFH-7 is a benzamide derivative that exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of BFH-7 is not fully understood, but it is believed to exert its anti-cancer and anti-inflammatory effects by modulating various signaling pathways. BFH-7 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. BFH-7 also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism and has been shown to have anti-cancer properties.
Biochemical and Physiological Effects:
BFH-7 has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BFH-7 inhibits the proliferation of cancer cells and induces apoptosis. BFH-7 has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory mediators, such as COX-2 and iNOS. In vivo studies have shown that BFH-7 exhibits anti-tumor activity in various animal models, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
BFH-7 has several advantages for use in lab experiments. It exhibits high purity and yield, making it suitable for various research applications. BFH-7 also exhibits potent anti-cancer and anti-inflammatory properties, making it a promising candidate for drug development. However, there are some limitations to the use of BFH-7 in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on various signaling pathways. Additionally, BFH-7 has not been extensively studied for its toxicity and safety profile, and further studies are needed to determine its potential side effects.
Zukünftige Richtungen
BFH-7 has several potential future directions for research. One area of research could be to further elucidate its mechanism of action and its effects on various signaling pathways. Another area of research could be to study its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to determine its toxicity and safety profile, which could pave the way for its use in clinical trials. Overall, BFH-7 shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
Synthesemethoden
The synthesis of BFH-7 involves a multi-step process that begins with the preparation of 2-(methylsulfanyl)benzoic acid. This is followed by the synthesis of 2-(methylsulfanyl)benzoyl chloride, which is then reacted with 2-aminomethylfuran to obtain the final product, BFH-7. The synthesis of BFH-7 has been optimized to yield high purity and yield, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
BFH-7 has been extensively studied for its potential applications in various fields of research. In the field of cancer research, BFH-7 has been shown to exhibit potent anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. BFH-7 has also been studied for its anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-24-17-7-3-2-5-12(17)18(21)19-11-13(20)14-8-9-16(23-14)15-6-4-10-22-15/h2-10,13,20H,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLDQPJCQNSVKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.